tert-butyl6-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 6-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate (CAS: 1207163-87-8) is a spirocyclic compound featuring a benzofuran ring fused to a piperidine moiety. Its molecular formula is C₁₇H₂₁NO₄, with a molecular weight of 303.35 g/mol . The tert-butyl carbamate group at the 1'-position enhances stability and modulates solubility, while the 6-fluoro substituent on the benzofuran ring influences electronic and steric properties. This compound is typically stored at 2–8°C under dry conditions to prevent degradation .
Spirocyclic architectures like this are pivotal in medicinal chemistry due to their conformational rigidity, which improves target binding selectivity.
Properties
Molecular Formula |
C17H20FNO4 |
|---|---|
Molecular Weight |
321.34 g/mol |
IUPAC Name |
tert-butyl 6-fluoro-3-oxospiro[1-benzofuran-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H20FNO4/c1-16(2,3)23-15(21)19-8-6-17(7-9-19)14(20)12-5-4-11(18)10-13(12)22-17/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
SOEUOJDPJCIPIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)C3=C(O2)C=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Stability and Handling
- The target compound’s tert-butyl group confers superior stability compared to non-protected spiro piperidines (e.g., ’s HCl-labile intermediates) .
- Purity : Commercial analogs like ’s bromo derivative are available at ≥95% purity, whereas the target compound’s storage requirements (2–8°C) suggest higher sensitivity to thermal degradation .
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